Cas no 41999-14-8 (Phosphorous triamide,hexa-2-propenyl- (9CI))
41999-14-8 structure
Product Name:Phosphorous triamide,hexa-2-propenyl- (9CI)
Numero CAS:41999-14-8
MF:C18H30N3P
MW:319.424664974213
CID:332466
PubChem ID:304042
Update Time:2025-04-19
Phosphorous triamide,hexa-2-propenyl- (9CI) Proprietà chimiche e fisiche
Nomi e identificatori
-
- Phosphorous triamide,hexa-2-propenyl- (9CI)
- N-bis[bis(prop-2-enyl)amino]phosphanyl-N-prop-2-enylprop-2-en-1-amine
- Tris(diallylamino)phosphine
- AC1L742V
- CTK8I6900
- N,N,N',N',N'',N''-hexaprop-2-en-1-ylphosphorous triamide
- NSC194877
- NSC-194877
- SCHEMBL8527266
- SCHEMBL278417
- 41999-14-8
- DTXSID40307742
-
- Inchi: 1S/C18H30N3P/c1-7-13-19(14-8-2)22(20(15-9-3)16-10-4)21(17-11-5)18-12-6/h7-12H,1-6,13-18H2
- Chiave InChI: HNPGZHQFPZXGOY-UHFFFAOYSA-N
- Sorrisi: P(N(CC=C)CC=C)(N(CC=C)CC=C)N(CC=C)CC=C
Proprietà calcolate
- Massa esatta: 319.218
- Massa monoisotopica: 319.218
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 22
- Conta legami ruotabili: 15
- Complessità: 292
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 4.5
- Superficie polare topologica: 9.7Ų
Proprietà sperimentali
- Punto di ebollizione: 368.8°C at 760 mmHg
- Punto di infiammabilità: 176.8°C
- PSA: 18.51
- LogP: 4.23530
Phosphorous triamide,hexa-2-propenyl- (9CI) Letteratura correlata
-
Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
-
Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
-
Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
-
Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
-
Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
41999-14-8 (Phosphorous triamide,hexa-2-propenyl- (9CI)) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Beyond Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Reagenti
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
CN Fornitore
Grosso
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Hangzhou Cedareal Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Yunnanjiuzhen
Membro d'oro
CN Fornitore
Grosso